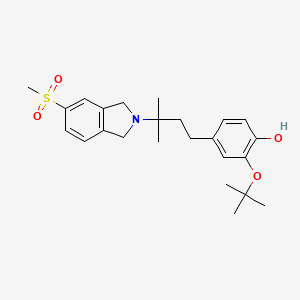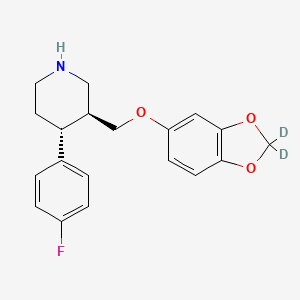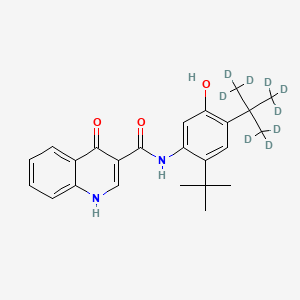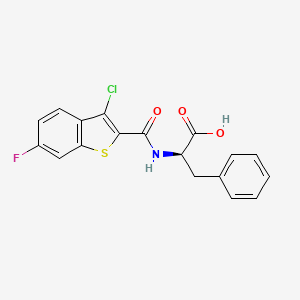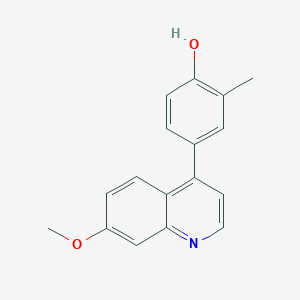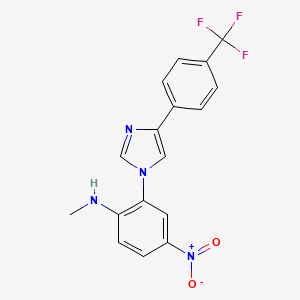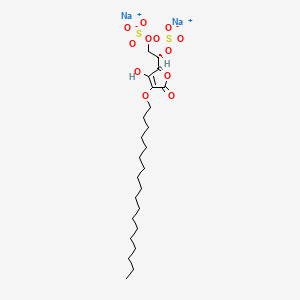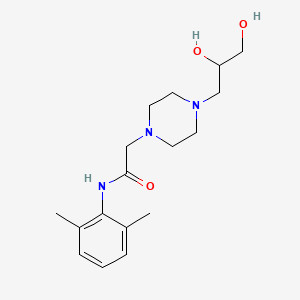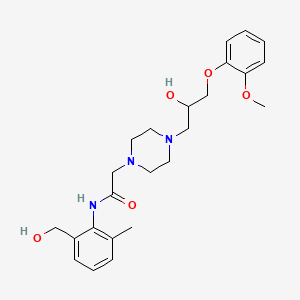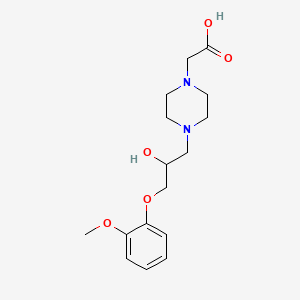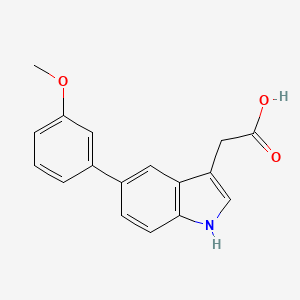
Cyslabdan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyslabdan is an inhibitor of Pentaglycine Interpeptide Bridge Synthesis.
Scientific Research Applications
Enhancing β-Lactam Antibiotics' Effectiveness Against MRSA
Cyslabdan, a nonantibiotic small molecule produced by Streptomyces sp. K04-0144, has been found to significantly potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). It works by binding to the protein FemA, which is crucial for the synthesis of pentaglycine interpeptide bridges in MRSA's peptidoglycan. This inhibition suppresses the synthesis of these bridges, thereby enhancing the effectiveness of β-lactam antibiotics in combating MRSA (Koyama et al., 2012).
Isolation and Structure Elucidation
Cyslabdan was isolated from Streptomyces sp. K04-0144. Its structure, characterized by a labdane-type diterpene skeleton linked to an N-acetylcysteine via thioether linkage, was elucidated through various spectroscopic analyses including NMR (Fukumoto et al., 2008).
Synthesis and Structural Revision
The synthesis and structural revision of Cyslabdan were significant. Initially, a synthesis based on a reported structure was completed, but later found to be incorrect. The correct structure, with R stereochemistry at the C8 position, was established, leading to the successful synthesis of Cyslabdan in its accurate form (Ohtawa et al., 2016).
Discovery of New Congeners
Further purification studies led to the discovery of new congeners of Cyslabdan, termed Cyslabdans B and C. These compounds were found to potentiate imipenem activity against MRSA even more effectively than Cyslabdan. The introduction of hydrophilic groups in these congeners played a role in their increased activity (Koyama et al., 2011).
Biosynthesis and Bioactivity
The biosynthesis of Cyslabdan, involving four genes (cldA, cldB, cldC, and cldD), was investigated in Streptomycescyslabdanicus K04-0144. This study provided insights into the molecular mechanisms underpinning Cyslabdan's production and its activity against MRSA (Ikeda et al., 2016).
Molecular Mechanism and Antiinfectious Potential
Research on Cyslabdan's mechanism of action has also focused on its role as a potentiator of β-lactam antibiotics against MRSA. Understanding its target molecules and their impact on microbial growth and pathogenicity offers new avenues for developing anti-infectives (Koyama & Tomoda, 2012).
properties
CAS RN |
956507-17-8 |
|---|---|
Product Name |
Cyslabdan |
Molecular Formula |
C25H41NO5S |
Molecular Weight |
467.665 |
IUPAC Name |
N-acetyl-S-(((1R,2S,3S,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalen-2-yl)methyl)-L-cysteine |
InChI |
InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20?,21-,24+,25-/m0/s1 |
InChI Key |
PSUMRJNLBIVEFF-HSBZVRLGSA-N |
SMILES |
C[C@@]12C(C[C@H](O)[C@@](CSC[C@H](NC(C)=O)C(O)=O)(O)[C@@H]2C/C=C(C=C)\C)C(C)(C)CCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cyslabdan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



